(R)-Monophos

Beschreibung

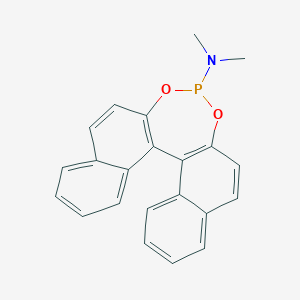

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHAVHXSBZARBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185449-80-3 | |

| Record name | (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Monophos ligand synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of (R)-Monophos Ligands

Authored by: A Senior Application Scientist

Introduction: The Privileged Status of this compound in Asymmetric Catalysis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and agrochemical development. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this, and the success of any catalytic system hinges on the design of the chiral ligand. Among the pantheon of successful ligands, this compound and its derivatives have carved out a significant niche.[1] These monodentate phosphoramidites, built upon the axially chiral (R)-1,1'-bi-2-naphthol (BINOL) backbone, represent a paradigm shift in ligand design.[2] First introduced by Feringa and de Vries, they challenged the long-held belief that high stereocontrol required rigid, bidentate ligand scaffolds.[2]

The modularity of the Monophos structure, allowing for the facile tuning of steric and electronic properties by simply varying the amine component, has led to its widespread application in a diverse array of transition-metal-catalyzed reactions.[3][4] These include, but are not limited to, highly enantioselective hydrogenations, conjugate additions, and allylic substitutions.[5][6][7][8] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, grounded in the principles of chemical causality and procedural robustness.

Part 1: The Synthesis of this compound — A Modular Approach

The synthetic route to this compound is a testament to elegant and efficient chemical design. The core strategy involves the sequential reaction of the chiral diol backbone with a phosphorus electrophile and an amine nucleophile. This can be performed in a two-step or a one-pot procedure, with the latter being common for its operational simplicity.

Causality Behind the Synthetic Design

The choice of phosphorus trichloride (PCl₃) as the phosphorus source is driven by its high reactivity. However, this reactivity necessitates a controlled, sequential approach. The first step involves the formation of a reactive chlorophosphite intermediate from (R)-BINOL. This intermediate is then trapped in situ by a secondary amine to form the final phosphoramidite ligand.[2][4][9] Performing these reactions under strictly anhydrous and inert conditions is not merely a suggestion but a critical prerequisite for success. Phosphorus(III) species are highly susceptible to hydrolysis by trace water and oxidation by atmospheric oxygen, which would lead to the formation of undesired P(V) phosphate and phosphonate impurities.[4][10] The use of a tertiary amine base, such as triethylamine (Et₃N), is essential to scavenge the hydrogen chloride (HCl) generated during both steps, driving the reactions to completion.[11]

Experimental Protocol: Synthesis of (R)-3,3'-dimethyl-BINOL-derived Dimethylphosphoramidite

This protocol details the synthesis of a representative this compound ligand. All operations must be conducted in flame-dried glassware under a positive pressure of an inert gas like Argon or Nitrogen.

Step 1: In Situ Formation of the Chlorophosphite Intermediate

-

To a stirred solution of (R)-BINOL (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M) in a Schlenk flask at 0 °C, add triethylamine (2.2 eq) via syringe.

-

Slowly add phosphorus trichloride (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours. The reaction progress can be monitored by ³¹P NMR by taking an aliquot, which should show the formation of the chlorophosphite intermediate.

Step 2: Amination to Form the Phosphoramidite Ligand

-

Cool the reaction mixture back down to 0 °C.

-

Slowly add a solution of dimethylamine (1.1 eq, e.g., as a 2M solution in THF) to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until completion, as indicated by ³¹P NMR spectroscopy.

// Node Definitions Start [label="(R)-BINOL + PCl₃\n+ Et₃N in Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Formation of (R)-BINOL Chlorophosphite\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AmineAdd [label="Add Secondary Amine (HNR'₂)\n+ Et₃N at 0°C to RT", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeProduct [label="Crude this compound Ligand\n+ Et₃N·HCl salts", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Intermediate [label="Step 1: Phosphitylation\n(0°C to RT, 1-2h)"]; Intermediate -> AmineAdd [label="In situ"]; AmineAdd -> CrudeProduct [label="Step 2: Amination\n(0°C to RT, 2-4h)"]; } mend Caption: Synthetic workflow for this compound ligand.

Quantitative Data Summary

| Reagent | Molar Eq. | Typical Concentration | Role |

| (R)-BINOL | 1.0 | 0.2 M in DCM/THF | Chiral Backbone |

| Phosphorus Trichloride (PCl₃) | 1.1 | Neat | Phosphorus Source |

| Triethylamine (Et₃N) | 2.2 | Neat | HCl Scavenger |

| Secondary Amine (e.g., Me₂NH) | 1.1 | 2.0 M in THF | Modulating Group |

Part 2: Purification — Ensuring Ligand Integrity and Performance

The purification of phosphoramidite ligands is as critical as their synthesis. Impurities, particularly the oxidized P(V) species, can be detrimental to catalytic activity and enantioselectivity. The primary challenges are the ligand's sensitivity to both hydrolysis and aerobic oxidation.[12][13] Therefore, a robust and carefully executed purification strategy is non-negotiable.

Self-Validating Purification Strategy

A reliable purification protocol is a self-validating system. Each step is designed to remove specific impurities while preserving the integrity of the target P(III) compound. The choice of chromatographic stationary phase and solvents is a key decision point. While silica gel is common, its inherent acidity can catalyze the hydrolysis of phosphoramidites.[12] A safer and often preferred alternative is neutral alumina, which mitigates this risk.[14] If silica gel is used, it must be pre-treated or "deactivated" by flushing with a solvent mixture containing a small percentage of triethylamine to neutralize acidic sites.[12][13]

Experimental Protocol: Purification of this compound

Step 1: Initial Work-up

-

Upon reaction completion, filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylamine hydrochloride salts.

-

Wash the filter cake with additional anhydrous solvent (e.g., DCM or THF).

-

Concentrate the filtrate under reduced pressure to yield the crude product as a solid or viscous oil.

Step 2: Chromatographic Purification

-

Prepare a column of neutral alumina or deactivated silica gel, slurry-packed in the starting eluent (e.g., 98:2 Heptane:Ethyl Acetate + 0.5% Et₃N if using silica).

-

Dissolve the crude product in a minimal amount of the solvent and load it onto the column.

-

Elute the product using a gradient of a polar solvent (e.g., Ethyl Acetate or MTBE) in a non-polar solvent (e.g., Heptane or Pentane).[9][14]

-

Collect fractions and analyze them by TLC (visualizing with KMnO₄ stain) and/or ³¹P NMR to identify the pure product fractions.

Step 3: Final Isolation and Storage

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

For a final polishing step and to obtain a stable, crystalline solid, perform a recrystallization or precipitation from a suitable solvent system, such as MTBE/heptanes.[14]

-

Dry the resulting white solid under high vacuum. Store the final product under an argon or nitrogen atmosphere at low temperature (-20 °C) to ensure long-term stability.

// Node Definitions Crude [label="Crude Reaction Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter [label="Filter through Celite\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentrate1 [label="Concentrate in vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatography [label="Column Chromatography\n(Neutral Alumina or\nDeactivated Silica)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentrate2 [label="Combine Pure Fractions\n& Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallize [label="Recrystallize / Precipitate\n(e.g., MTBE/Heptanes)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Pure this compound\n(Dry under vacuum & store inert)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Crude -> Filter [label="Remove Salts"]; Filter -> Concentrate1; Concentrate1 -> Chromatography [label="Load Crude Product"]; Chromatography -> Concentrate2 [label="Elute & Pool"]; Concentrate2 -> Recrystallize [label="Final Polishing"]; Recrystallize -> FinalProduct; } mend Caption: Purification workflow for this compound ligand.

Part 3: Characterization and Quality Control — The Signature of Purity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound ligand. A combination of spectroscopic techniques provides a complete picture of the molecule.

Primary Analytical Techniques

-

³¹P NMR Spectroscopy: This is the most definitive technique for phosphoramidite characterization. The P(III) center of the desired product gives a characteristic signal, typically in the range of δ 140-150 ppm. The absence of signals in the δ 0-20 ppm range confirms the lack of P(V) oxidation byproducts.[3][11][15] The purity can be directly assessed by integrating the product signal versus any phosphorus-containing impurities.

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structural integrity of the entire molecule, including the BINOL backbone and the specific amine moiety incorporated.[3][14][16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight, providing unambiguous confirmation of the elemental composition.[17]

-

High-Performance Liquid Chromatography (HPLC): Chiral or achiral HPLC can be employed to assess purity. For phosphoramidites, which are chiral at the phosphorus atom, a double peak may be observed, representing the two diastereomers.[18]

Typical Characterization Data

| Analysis | Purpose | Typical Result |

| ³¹P NMR | Identity & Purity | Single peak at δ ~145 ppm |

| ¹H NMR | Structural Confirmation | Signals corresponding to BINOL and amine protons |

| HRMS | Molecular Formula | Calculated [M+H]⁺ matches observed value |

| Appearance | Physical State | White to off-white crystalline solid |

Conclusion

The this compound ligand platform represents a cornerstone of modern asymmetric catalysis. Its success is built on a modular and efficient synthesis. However, the true power of this ligand in achieving high enantioselectivities can only be unlocked when it is prepared and purified with meticulous attention to detail. The protocols and insights provided in this guide emphasize the critical importance of maintaining an inert and anhydrous environment throughout the synthesis and purification process. By adhering to these robust procedures and employing rigorous analytical characterization, researchers and drug development professionals can confidently produce high-purity this compound, enabling the development of innovative and efficient enantioselective transformations.

References

- 1. DSM MonoPhos™ Ligands [sigmaaldrich.com]

- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Asymmetric hydrogenation using monodentate phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]

- 16. ijise.in [ijise.in]

- 17. researchgate.net [researchgate.net]

- 18. chromatographytoday.com [chromatographytoday.com]

An In-Depth Technical Guide to the Physicochemical Properties of (R)-Monophos

Abstract

(R)-Monophos, a chiral monodentate phosphoramidite ligand, has emerged as a cornerstone in the field of asymmetric catalysis. Its unique structural framework, derived from the chiral BINOL backbone, imparts exceptional levels of enantiocontrol in a diverse array of transition-metal-catalyzed reactions. This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into its handling, characterization, and application. This document delves into the structural attributes, solubility profiles, thermal stability, and spectroscopic signatures of this compound, underpinned by detailed experimental protocols and data analysis. The causality behind experimental choices is elucidated to empower users to confidently and effectively utilize this powerful catalytic tool.

Introduction: The Significance of this compound in Asymmetric Catalysis

The pursuit of enantiomerically pure compounds is a paramount objective in modern chemistry, particularly within the pharmaceutical and fine chemical industries. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The ability to selectively synthesize one enantiomer over the other is therefore of critical importance. This compound has established itself as a privileged ligand in this context, enabling high enantioselectivity in a variety of chemical transformations.

Derived from the axially chiral 1,1'-bi-2-naphthol (BINOL), this compound features a phosphite-amine structure. This design confers a unique combination of steric bulk and electronic properties that are instrumental in achieving precise stereochemical control in reactions such as asymmetric hydrogenation and carbon-carbon bond-forming cross-couplings[1]. This guide will systematically dissect the fundamental physicochemical properties that are intrinsically linked to the performance and handling of this influential ligand.

Chemical and Structural Properties

A thorough understanding of the molecular architecture of this compound is fundamental to appreciating its function as a chiral ligand.

Molecular Structure

The systematic IUPAC name for this compound is (R)-(-)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)dimethylamine. Its structure is characterized by the C2-symmetric BINOL backbone, which creates a well-defined chiral pocket around the phosphorus atom.

Figure 1. Simplified structural representation of this compound highlighting the core phosphoramidite moiety and the connection to the BINOL backbone.

Core Physicochemical Data

A summary of the fundamental physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 157488-65-8 | [1][2][3] |

| Molecular Formula | C22H18NO2P | [1] |

| Molecular Weight | 359.36 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 225.0 - 229.0 °C | [2] |

Note on enantiomeric designation and CAS numbers: There is a noted discrepancy in the literature and among suppliers regarding the assignment of CAS numbers to the (R) and (S) enantiomers of Monophos. For the purposes of this guide, we will adhere to the CAS number 157488-65-8 for the (R)-enantiomer, as this is corroborated by several specialized chemical suppliers[1][2][3]. Researchers are advised to verify the identity and enantiomeric purity of their materials using the analytical methods described herein.

Handling, Storage, and Stability

As a phosphoramidite, this compound is sensitive to environmental factors, necessitating careful handling and storage to maintain its integrity and catalytic efficacy.

Air and Moisture Sensitivity

The phosphorus (III) center in this compound is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide. It is also prone to hydrolysis in the presence of moisture. Both of these degradation pathways result in the loss of catalytic activity. Therefore, it is imperative to handle this compound under an inert atmosphere, such as nitrogen or argon, at all times.

Recommended Storage Conditions

To ensure long-term stability, this compound should be stored in a tightly sealed container under a positive pressure of an inert gas. The recommended storage temperature is between 2-8 °C[4]. Storing the material in a desiccator within a refrigerator or cold room can provide an additional layer of protection against moisture.

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely available, phosphoramidite ligands generally exhibit moderate thermal stability. The reported melting point of 225.0 - 229.0 °C suggests that the compound is stable at ambient and moderately elevated temperatures commonly used in catalysis[2]. However, prolonged exposure to high temperatures should be avoided to prevent decomposition.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in homogeneous catalysis. A suitable solvent must not only dissolve the ligand and the metal precursor but also be compatible with the reaction conditions.

General Solubility Characteristics

This compound is generally insoluble in water but exhibits good solubility in a range of common organic solvents. As a solid, dissolution may require gentle warming and agitation.

Experimental Determination of Solubility

Protocol for Determining Solubility:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., toluene, dichloromethane, tetrahydrofuran, diethyl ether, acetone, acetonitrile, methanol, ethanol).

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.

-

Solvent Addition: Add the selected solvent to the vial in small, measured increments (e.g., 0.1 mL) at a constant temperature (e.g., 25 °C).

-

Dissolution: After each addition, vigorously stir or sonicate the mixture for a set period to ensure that equilibrium is reached.

-

Observation: The point at which the solid completely dissolves is noted. The solubility can then be expressed in terms of mg/mL or mol/L.

-

Data Recording: Meticulously record the volume of solvent required for complete dissolution for each solvent tested.

Note: Due to the air and moisture sensitivity of this compound, this procedure should be carried out in a glovebox or using Schlenk line techniques.

Spectroscopic and Analytical Characterization

Unequivocal identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution.

Sample Preparation Protocol for NMR Analysis:

-

Inert Atmosphere: All sample preparation must be conducted in a glovebox or using a Schlenk line to prevent degradation.

-

Solvent Selection: Use a deuterated solvent in which this compound is soluble (e.g., CDCl3, C6D6, CD2Cl2). The solvent should be thoroughly degassed and dried over molecular sieves prior to use.

-

Sample Dissolution: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Sealing: Securely cap the NMR tube. For long-term or sensitive experiments, flame-sealing the tube is recommended.

-

Analysis: Acquire ¹H, ¹³C, and ³¹P NMR spectra.

Expected Spectral Features:

-

¹H NMR: The spectrum will exhibit a complex pattern of signals in the aromatic region corresponding to the protons of the BINOL backbone. The dimethylamino group will appear as a singlet in the aliphatic region.

-

¹³C NMR: The spectrum will show a number of distinct signals corresponding to the carbon atoms of the BINOL backbone and the methyl groups of the dimethylamino moiety.

-

³¹P NMR: A single resonance is expected for the phosphorus atom. The chemical shift is highly sensitive to the electronic environment of the phosphorus center and can be used to confirm the formation of metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the this compound molecule.

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (from N-methyl groups) |

| ~1600-1450 | Aromatic C=C skeletal vibrations |

| ~1250-1150 | P-O-C (aryl) stretch |

| ~1050-950 | P-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining an accurate mass measurement. The expected molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should correspond to the calculated molecular weight of 359.36 g/mol .

Optical Rotation

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a characteristic physical property that can be used to determine the enantiomeric purity of a sample.

Protocol for Measuring Specific Rotation:

-

Sample Preparation: Accurately prepare a solution of this compound of a known concentration (c, in g/100 mL) in a suitable solvent (e.g., chloroform).

-

Polarimeter Setup: Use a calibrated polarimeter with a sodium D-line light source (λ = 589 nm). The measurement should be performed at a constant temperature (T, typically 25 °C).

-

Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution and measure the observed rotation (α).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

The (R)-enantiomer is expected to exhibit a negative (levorotatory) specific rotation, while the (S)-enantiomer will have a positive (dextrorotatory) rotation of the same magnitude[5][6].

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. A comprehensive understanding of its structure, solubility, stability, and spectroscopic characteristics is critical for its effective and safe use in asymmetric catalysis. The experimental protocols and data presented herein serve as a valuable resource for researchers in the field, facilitating the reliable application of this powerful chiral ligand in the synthesis of enantiomerically enriched molecules. The continued exploration and application of this compound and its derivatives will undoubtedly lead to further advancements in the ever-evolving landscape of asymmetric synthesis.

References

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. (R)-(-)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | 157488-65-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. (S)-MonoPhos - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

(R)-Monophos: A Comprehensive Technical Guide to Structure, Stereochemistry, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric catalysis, the development of chiral ligands has been a cornerstone of progress, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical, agrochemical, and fine chemical industries. Among the diverse array of ligands, monodentate phosphoramidites have emerged as a particularly effective class.[1] This guide focuses on (R)-Monophos, a prominent member of this family, renowned for its efficacy in a variety of metal-catalyzed asymmetric transformations.[2]

This compound, and its enantiomer (S)-Monophos, are built upon a chiral binaphthyl backbone, a structural motif celebrated for its ability to create a well-defined and sterically demanding chiral environment around a metal center.[3][4] This unique architecture has proven instrumental in achieving high levels of enantioselectivity in reactions such as asymmetric hydrogenation and hydroformylation.[5][6][7] This document provides an in-depth analysis of the structure, stereochemistry, and catalytic applications of this compound, offering valuable insights for researchers and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Stereochemical Analysis of this compound

Core Chemical Structure

The structure of this compound, systematically named (R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][3][8]dioxaphosphepin-4-amine, is characterized by two key components: a C2-symmetric 1,1'-binaphthyl diol (BINOL) backbone and a dimethylamino phosphoramidite moiety.[4] The phosphorus atom is bonded to the two oxygen atoms of the BINOL framework and the nitrogen atom of the dimethylamino group, creating a seven-membered dioxaphosphepin ring.

Caption: Core structure of this compound.

Atropisomerism and Axial Chirality

The chirality of this compound does not arise from a traditional stereocenter (an sp3-hybridized carbon with four different substituents), but from a phenomenon known as atropisomerism.[9] This type of isomerism results from hindered rotation around a single bond, in this case, the C1-C1' bond connecting the two naphthalene rings.[10] The steric hindrance imposed by the substituents on the naphthalene rings prevents free rotation, leading to the existence of stable, non-interconverting enantiomers. The (R) and (S) designations refer to the axial chirality of the binaphthyl system.

Caption: Atropisomerism in Monophos.

Conformational Flexibility and Bite Angle

While the rotation around the C1-C1' bond is restricted, the seven-membered dioxaphosphepin ring possesses a degree of conformational flexibility. This flexibility, combined with the electronic properties of the phosphoramidite group, influences the ligand's coordination to a metal center. The P-M-P "bite angle" in bidentate phosphine ligands is a well-established parameter influencing catalytic activity and selectivity. For monodentate ligands like Monophos, the spatial arrangement of two coordinating ligands around the metal center is crucial and is influenced by the ligand's steric bulk.

Mechanism of Enantioselection

The enantioselectivity of this compound in catalytic reactions stems from its ability to create a chiral environment that favors the formation of one diastereomeric transition state over the other.

Formation of the Chiral Catalytic Complex

This compound coordinates to a metal precursor, typically a rhodium or palladium species, to form a catalytically active complex.[11][12] Spectroscopic studies have shown that in solution, complexes with two Monophos ligands per metal center, [M(Monophos)2], are often the predominant species.[11]

Stereodifferentiation in the Catalytic Cycle

The precise mechanism of enantioselection is substrate-dependent. However, a general model for asymmetric hydrogenation involves the following key steps:

-

Substrate Coordination: The prochiral substrate coordinates to the chiral metal-Monophos complex, forming two possible diastereomeric intermediates.

-

Stereodetermining Step: The subsequent step, often the oxidative addition of hydrogen or migratory insertion, is typically the enantioselectivity-determining step. The steric and electronic interactions between the substrate and the chiral ligand environment dictate the favored reaction pathway.

-

Product Release: The chiral product is released, and the catalyst is regenerated for the next catalytic cycle.

Caption: Generalized catalytic cycle.

Applications in Asymmetric Catalysis

This compound has demonstrated excellent performance in a range of asymmetric catalytic reactions.

Asymmetric Hydrogenation

This is one of the most well-established applications of this compound. Rhodium-Monophos catalysts are highly effective for the hydrogenation of various prochiral olefins, including dehydroamino acids, enamides, and itaconic acid derivatives, often affording enantiomeric excesses (ee) greater than 95%.[1][2][6]

Asymmetric Hydroformylation

Rhodium-catalyzed asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is another area where Monophos and related ligands have shown promise.[7][13] This reaction is a powerful tool for the synthesis of chiral aldehydes, which are versatile synthetic intermediates.

Other Catalytic Transformations

The utility of this compound extends to other reactions, including:

-

Asymmetric Allylic Substitution: Iridium-catalyzed allylic substitution reactions using this compound can generate stereogenic C-C bond centers with good to excellent enantioselectivities.

-

Asymmetric 1,4-Additions: Copper-catalyzed 1,4-additions of organometallic reagents to enones have been successfully carried out using Monophos-type ligands.

-

Palladium-Catalyzed Cross-Coupling: Monophosphine ligands, including derivatives of Monophos, have been employed in various palladium-catalyzed cross-coupling reactions.[14]

Performance Data

| Reaction | Substrate Type | Metal | This compound Loading (mol%) | Conditions | ee (%) | Yield (%) | Reference |

| Asymmetric Hydrogenation | α-Dehydroamino acid ester | Rh | 1 | 15 bar H₂, rt | >99 | >99 | [1][2] |

| Asymmetric Hydrogenation | Enamide | Rh | 1 | 15 bar H₂, 5 °C | 90 | 100 | [6] |

| Asymmetric Hydrogenation | Dimethyl itaconate | Rh | 1 | 10 bar H₂, rt | 96 | >99 | [1][2] |

| Asymmetric Hydroformylation | Styrene | Rh | 1-2 | 20 bar CO/H₂, 60-80 °C | up to 90 | High | [7][13] |

| Asymmetric Allylic Amination | Cinnamyl acetate | Ir | 2 | rt | 95 | 98 |

Experimental Protocol: A Case Study in Asymmetric Hydrogenation

This protocol describes the asymmetric hydrogenation of methyl (Z)-2-acetamidocinnamate using a Rh-(R)-Monophos catalyst.

Materials:

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

This compound

-

Methyl (Z)-2-acetamidocinnamate

-

Anhydrous, degassed dichloromethane (DCM)

-

High-pressure autoclave equipped with a magnetic stirrer and gas inlet

Procedure:

-

Catalyst Precursor Preparation (in situ):

-

In a glovebox, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and this compound (8.4 mg, 0.022 mmol) to a Schlenk flask.

-

Add 5 mL of anhydrous, degassed DCM.

-

Stir the solution at room temperature for 30 minutes. The solution should turn from orange to a lighter yellow, indicating ligand exchange.

-

-

Reaction Setup:

-

In a separate flask, dissolve methyl (Z)-2-acetamidocinnamate (219 mg, 1.0 mmol) in 5 mL of anhydrous, degassed DCM.

-

Transfer the substrate solution to the autoclave.

-

Using a gas-tight syringe, transfer the catalyst solution to the autoclave.

-

-

Hydrogenation:

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to 15 bar with hydrogen.

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours.

-

-

Work-up and Analysis:

-

Carefully vent the autoclave and purge with nitrogen.

-

Remove the solvent under reduced pressure.

-

The conversion can be determined by ¹H NMR spectroscopy of the crude product.

-

The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral HPLC analysis.

-

Conclusion

This compound has established itself as a highly effective and versatile chiral ligand in the field of asymmetric catalysis. Its unique structural features, particularly its axial chirality derived from the binaphthyl backbone, allow for the creation of a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in a variety of important chemical transformations. The modularity and straightforward synthesis of Monophos and its derivatives continue to make them attractive tools for both academic research and industrial applications, particularly in the synthesis of chiral intermediates for the pharmaceutical industry.[2] Future research will likely focus on expanding the scope of reactions catalyzed by Monophos-metal complexes and the development of novel, even more effective, monodentate phosphoramidite ligands.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric hydrogenation using monodentate phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | C22H18NO2P | CID 10893715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation in nanoreactors with encapsulated Rh-MonoPhos catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Rh-catalyzed asymmetric hydroformylation of heterocyclic olefins using chiral diphosphite ligands. Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Unravelling the reaction path of rhodium-MonoPhos-catalysed olefin hydrogenation [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Legacy of Asymmetry: The Discovery and Evolution of Chiral Monophosphine Ligands

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of chiral phosphine ligands represents a cornerstone of modern asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. While the narrative has often been dominated by the success of bidentate phosphines, the journey of their monodentate counterparts is a compelling story of initial breakthroughs, a period of relative obscurity, and a powerful resurgence. This technical guide provides an in-depth exploration of the discovery and history of chiral monophosphine ligands. We will trace their origins from the pioneering, Nobel Prize-winning work in asymmetric hydrogenation to their current status as sophisticated, "privileged" ligands capable of inducing high stereoselectivity in a diverse array of chemical transformations where bidentate ligands sometimes fall short. This guide is designed for researchers and drug development professionals, offering not only a historical perspective but also insights into the causality behind ligand design, synthetic protocols, and their application in constructing complex chiral molecules.

The Genesis: A Nobel-Winning Idea (The 1960s-1970s)

The field of homogeneous asymmetric catalysis was born from a confluence of key discoveries in the mid-1960s. The first was the development of Wilkinson's catalyst, [RhCl(PPh₃)₃], a soluble complex that demonstrated unprecedented activity for the hydrogenation of olefins in solution.[1][2] This moved catalysis from the heterogeneous solid-phase surface into the realm of discrete, modifiable molecules.[3] The second crucial development came from the labs of Leopold Horner and Kurt Mislow, who demonstrated that phosphines, which have a tetrahedral geometry with the lone pair of electrons acting as a fourth substituent, could be synthesized as configurationally stable, optically active molecules.[1][4]

It was William S. Knowles at the Monsanto Company who ingeniously connected these two concepts.[2][4] The core hypothesis was simple yet revolutionary: by replacing the achiral triphenylphosphine ligands in Wilkinson's catalyst with a chiral phosphine, one could create a chiral catalytic environment capable of transferring stereochemical information to a prochiral substrate. In 1968, the groups of Knowles and Horner independently published the first examples of this concept.[5][6] Knowles' initial experiment, using a chiral methylpropylphenylphosphine for the hydrogenation of α-phenylacrylic acid, yielded a modest but groundbreaking 15% enantiomeric excess (ee).[2][4]

While the enantioselectivity was low, this experiment was the crucial proof-of-concept that ignited the field.[2] Subsequent work by Knowles' team led to the development of ligands like (Cyclohexyl)(o-methoxyphenyl)methylphosphine (CAMP), which achieved up to 90% ee in the hydrogenation of dehydroamino acid derivatives.[7] This breakthrough was not merely academic; it formed the basis of Monsanto's industrial synthesis of L-DOPA, a critical drug for treating Parkinson's disease.[4][5][8] This achievement, which marked the first industrial application of catalytic asymmetric synthesis, was a primary contributor to the 2001 Nobel Prize in Chemistry awarded to William S. Knowles and Ryōji Noyori.[5][9]

References

- 1. nobelprize.org [nobelprize.org]

- 2. Asymmetric catalysis: how it all started? 3 key experiments. [remotecat.blogspot.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nobelprize.org [nobelprize.org]

- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Chiral Quest Phosphine Ligands [sigmaaldrich.com]

introduction to phosphoramidite ligands in catalysis

An In-depth Technical Guide to Phosphoramidite Ligands in Catalysis

Abstract

Phosphoramidite ligands have emerged as a privileged class of chiral ligands in the field of asymmetric catalysis. Their remarkable success stems from a unique combination of modularity, stability, and the ability to induce high levels of stereocontrol in a vast array of transition-metal catalyzed reactions. This guide provides a comprehensive overview of phosphoramidite ligands, from their fundamental principles and synthesis to their application in key synthetic transformations. We will explore the causality behind their effectiveness, detailing the steric and electronic factors that govern their behavior and offering insights into the rational design of next-generation catalysts. Detailed protocols and mechanistic discussions are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of these versatile ligands.

Introduction: The Rise of a Privileged Ligand Class

Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the efficient production of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1] The design and development of effective chiral ligands are central to this field. For many years, the prevailing belief was that high stereocontrol required rigid, chelating bidentate ligands to enforce a well-defined coordination geometry around the metal center.

This paradigm was challenged in 1996 when Ben Feringa's group reported the use of monodentate phosphoramidite ligands in the copper-catalyzed asymmetric 1,4-addition of organozinc reagents to enones.[2] The exceptional levels of enantioselectivity achieved demonstrated that highly flexible ligands could be remarkably effective, opening a new chapter in ligand design.[2]

Phosphoramidite ligands, characterized by the general structure P(OR¹) (OR²)(NRR'), possess a set of highly desirable features:

-

Modularity and Tunability : Their synthesis is straightforward, allowing for systematic variation of the diol backbone (the R¹ and R² groups, often from a chiral scaffold like BINOL) and the amine moiety (the NRR' group). This modularity enables the rapid generation of ligand libraries and fine-tuning of steric and electronic properties for specific applications.[3][4][5]

-

Air and Moisture Stability : Compared to many sensitive phosphine ligands, phosphoramidites generally exhibit greater stability towards air and moisture, simplifying their handling and application.[3][4]

-

Strong σ-Donor Properties : Their strong electron-donating ability influences the electronic character of the metal center, impacting catalytic activity.[6]

-

Versatility : They have proven effective across a wide range of metals—including Rhodium, Ruthenium, Iridium, Palladium, Copper, and Gold—and a diverse array of reaction types.[3][4]

Caption: General Structure of a Phosphoramidite Ligand.

Synthesis and Characterization of Phosphoramidite Ligands

The modularity of phosphoramidite ligands is a direct result of their accessible and convergent synthetic routes.

General Synthesis

The most common method for preparing phosphoramidite ligands involves a two-step, one-pot procedure utilizing a chiral diol backbone, typically (R)- or (S)-BINOL (1,1'-bi-2-naphthol).[2] The diol's two hydroxyl groups are first reacted with an excess of a phosphorus source, such as phosphorus trichloride (PCl₃), to form a reactive chlorophosphite intermediate. Subsequent addition of a primary or secondary amine (HNRR'), often in the presence of a tertiary amine base like triethylamine to scavenge the HCl byproduct, yields the final phosphoramidite ligand.[1][2]

Caption: General workflow for the synthesis of BINOL-derived phosphoramidite ligands.

Experimental Protocol: Synthesis of (S)-N,N-Dimethyl-DINAP(O)P

This protocol describes the synthesis of a common phosphoramidite ligand derived from (S)-BINOL and dimethylamine.

-

Materials : (S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL], Phosphorus trichloride (PCl₃), Triethylamine (Et₃N), Dimethylamine solution (2.0 M in THF), Dichloromethane (DCM, anhydrous).

-

Procedure :

-

To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add PCl₃ (1.1 eq) dropwise to the stirred solution. Allow the reaction to stir at room temperature for 1 hour. The formation of the chlorophosphite intermediate can be monitored by ³¹P NMR (δ ≈ 180 ppm).

-

In a separate flask, add triethylamine (2.5 eq) to the dimethylamine solution (1.2 eq) in THF at 0 °C.

-

Slowly add the amine/base mixture to the chlorophosphite solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

The triethylamine hydrochloride salt will precipitate. Filter the mixture through a pad of Celite under an inert atmosphere.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., DCM/hexane) or by flash column chromatography on silica gel (deactivated with Et₃N) to afford the pure phosphoramidite ligand as a white solid.

-

Characterization Techniques

Proper characterization is essential to confirm the structure and purity of the synthesized ligands and their metal complexes.

-

³¹P NMR Spectroscopy : This is the most direct method for characterizing phosphoramidite ligands. The phosphorus nucleus is highly sensitive to its chemical environment. Free phosphoramidite ligands typically exhibit signals in the range of 140-160 ppm.[7] Upon coordination to a transition metal, a significant downfield shift is observed, with signals appearing in the range of 190-210 ppm, providing clear evidence of complex formation.[7]

-

¹H and ¹³C NMR Spectroscopy : These techniques are used to confirm the overall structure of the organic backbone and the amine fragment. In chiral complexes where both the ligand and the metal center are stereogenic, the formation of diastereomers is often observed, leading to a doubling of signals in the NMR spectra.[7]

-

Mass Spectrometry : Confirms the molecular weight of the ligand and its metal complexes.[7]

-

X-ray Crystallography : Provides unambiguous proof of the three-dimensional structure of a metal-ligand complex, offering invaluable insights into bond lengths, angles, and the precise steric environment around the catalytic center.[7]

Core Principles of Catalysis

The efficacy of phosphoramidite ligands is rooted in the precise steric and electronic environment they create at the metal center.

Steric and Electronic Effects

The modular nature of phosphoramidites allows for the independent tuning of steric and electronic parameters, a concept central to rational catalyst design.[5][8][9]

-

Steric Control : The chiral diol backbone (e.g., the BINOL wall) creates a defined chiral pocket or quadrant around the metal. The size and shape of this pocket are dictated by the diol and can be further modified by substituents on the aromatic rings (e.g., at the 3,3' positions of BINOL). The amine substituents also contribute significantly to the steric bulk, influencing the accessibility of the substrate to the catalytic site and ultimately controlling the stereochemical outcome of the reaction.[9][10]

-

Electronic Tuning : The electronic properties of the ligand, specifically its σ-donor and π-acceptor capabilities, modulate the electron density at the metal center. This, in turn, affects the metal's reactivity, influencing substrate binding, oxidative addition, and reductive elimination steps. Electron-donating groups on the ligand increase the electron density on the metal, which can enhance catalytic activity in certain reactions like oxidative addition. Conversely, electron-withdrawing groups can be beneficial in other steps.[11][12] Recent studies have shown that even remote electronic modifications, for instance at the 6,6' positions of the BINOL backbone, can profoundly impact enantioselectivity by subtly altering the bond lengths in key catalytic intermediates.[12]

Caption: Substrate coordination within the chiral pocket of a metal-phosphoramidite complex.

Key Applications in Asymmetric Catalysis

Phosphoramidite ligands have demonstrated outstanding performance in a multitude of asymmetric transformations.[4][5]

Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most prominent applications for phosphoramidite ligands, used to reduce C=C, C=O, and C=N double bonds with exceptional enantioselectivity.[3][4] Rhodium-based catalysts are particularly effective for the hydrogenation of functionalized olefins.[3][13]

-

Reaction : Rh-catalyzed hydrogenation of methyl α-acetamidoacrylate.

-

Insight : This reaction produces a precursor to chiral amino acids. Ligands such as PipPhos and MorfPhos, which are derived from piperidine and morpholine respectively, create highly active and selective catalysts that operate under mild conditions, often yielding enantiomeric excesses (ee) greater than 99%.[14]

Asymmetric Carbon-Carbon Bond Formation

-

Conjugate Addition : The seminal application of phosphoramidites, the copper-catalyzed 1,4-addition of dialkylzinc reagents to cyclic enones, remains a benchmark for C-C bond formation, routinely achieving >98% ee.[2]

-

Allylic Alkylation : Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for constructing stereogenic centers. Phosphoramidite ligands have been shown to induce good to excellent enantioselectivity in these reactions.[3][4]

-

Suzuki Coupling : In a departure from homogeneous catalysis, phosphoramidites have been used as stabilizing agents for palladium nanoparticles.[6] These heterogeneous catalysts are highly effective for the asymmetric Suzuki coupling to form sterically hindered biaryls, achieving excellent yields and >99% ee. A key advantage is the catalyst's reusability over multiple cycles without significant loss of activity or selectivity.[6]

Asymmetric Hydroformylation

Rhodium-catalyzed asymmetric hydroformylation introduces both a formyl group and a hydrogen atom across a double bond, creating a chiral aldehyde. Phosphine-phosphoramidite hybrid ligands have been particularly successful, providing excellent control over both enantioselectivity and regioselectivity (linear vs. branched aldehyde).[3][4]

Performance Data

The table below summarizes the performance of several BINOL-derived phosphoramidite ligands in the Rh-catalyzed asymmetric hydrogenation of a benchmark substrate, methyl 2-acetamidoacrylate. This data highlights how subtle changes in the ligand's amine moiety can significantly impact catalytic performance.

| Ligand Name | Amine Moiety (NRR') | Conversion (%) | Enantiomeric Excess (ee, %) |

| (S)-Me-MonoPhos | N(CH₃)₂ | >99 | 98 |

| (S)-PipPhos | Piperidinyl | >99 | >99 |

| (S)-MorfPhos | Morpholinyl | >99 | 99 |

| (S)-Bn-MonoPhos | N(CH₂Ph)₂ | >99 | 95 |

Data compiled from representative literature. Conditions: [Rh(COD)₂]BF₄, ligand, H₂ (1-10 bar), substrate, DCM or CH₂Cl₂.[14]

Conclusion and Future Outlook

Phosphoramidite ligands have fundamentally altered the landscape of asymmetric catalysis. Their ease of synthesis, modularity, and broad applicability have made them indispensable tools for synthetic chemists. The initial paradigm shift they introduced—proving that flexible, monodentate ligands can impart supreme stereocontrol—continues to inspire new avenues of research.[2]

The future of phosphoramidite catalysis is bright. Ongoing research focuses on the development of novel chiral backbones beyond BINOL, the application of these ligands in new and challenging transformations such as C-H functionalization, and their integration into sustainable catalytic systems, including biocatalysis and heterogeneous catalysis.[6][15] The synergy between experimental screening of ligand libraries and computational studies will further accelerate the discovery of catalysts with even greater activity and selectivity, pushing the boundaries of what is possible in asymmetric synthesis.

References

- 1. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]

- 3. asym.dicp.ac.cn [asym.dicp.ac.cn]

- 4. tandfonline.com [tandfonline.com]

- 5. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Chiral Phosphoramidite Complexes of Iron as Catalytic Precursors in the Oxidation of Activated Methylene Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Chiral phosphine-phosphoramidite ligands for highly enantioselective hydrogenation of N-arylimines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. DSM MonoPhos™ Ligands [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

The (R)-Monophos Ligand: A Deep Dive into the Mechanism of Enantioselection

Introduction: The Rise of Monodentate Ligands in Asymmetric Catalysis

In the landscape of asymmetric catalysis, the design and application of chiral ligands are of paramount importance for achieving high enantioselectivity. For many years, the field was dominated by chiral bidentate phosphine ligands. However, the emergence of chiral monodentate ligands, such as (R)-Monophos, has marked a significant paradigm shift, offering unique advantages in terms of modularity, ease of synthesis, and, in many cases, superior catalytic performance.[1][2] this compound, a phosphoramidite ligand based on the BINOL backbone, has proven to be highly effective in a variety of transition metal-catalyzed reactions, most notably in the asymmetric hydrogenation of prochiral olefins.[3][4] This technical guide provides an in-depth exploration of the structural features of this compound and the mechanistic principles that govern its ability to induce high levels of enantioselectivity.

Structural Features of this compound: The Foundation of Chirality Transfer

The efficacy of this compound as a chiral ligand stems from its well-defined and rigid stereochemical environment. The core of the ligand is the axially chiral 1,1'-bi-2-naphthol (BINOL) backbone, which imparts a C2-symmetric chiral scaffold. The phosphorus atom, bonded to the two oxygen atoms of the BINOL moiety and a dimethylamino group, serves as the coordination site to the metal center.

The key structural elements contributing to the enantioselective properties of this compound are:

-

The Chiral BINOL Backbone: The inherent chirality of the BINOL framework creates a chiral pocket around the metal center. The bulky naphthyl groups project in a defined three-dimensional arrangement, creating a steric environment that differentiates between the two prochiral faces of an incoming substrate.

-

The Phosphoramidite Moiety: The P-N bond in the phosphoramidite introduces specific electronic properties to the ligand and influences the geometry of the metal complex. The dimethylamino group can also play a role in secondary interactions.

-

The Monodentate Nature: Unlike bidentate ligands that form a rigid chelate ring with the metal, the monodentate nature of Monophos allows for greater flexibility in the coordination sphere. This can lead to the formation of catalytically active species with different ligand-to-metal ratios, which can be a key factor in achieving high catalytic activity and enantioselectivity.[5]

The Mechanism of Enantioselection in Asymmetric Hydrogenation: A Quadrant Model Approach

The most widely accepted model to rationalize the enantioselectivity observed with Monophos and related monodentate phosphoramidite ligands in rhodium-catalyzed asymmetric hydrogenation is the quadrant model . This model considers the steric interactions between the chiral ligand and the substrate in the key transition state of the catalytic cycle.

The catalytic cycle for the rhodium-catalyzed hydrogenation of an enamide, a common substrate class for Monophos, is generally believed to proceed through the following key steps:

-

Coordination of the Olefin: The prochiral enamide substrate coordinates to the rhodium center, which is already complexed with two molecules of the this compound ligand. This coordination can occur in two ways, presenting either the Re or the Si face of the double bond to the metal.

-

Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a rhodium dihydride species.

-

Migratory Insertion: One of the hydride ligands migrates to one of the carbon atoms of the coordinated double bond. This is often the rate-determining and enantio-determining step.

-

Reductive Elimination: The second hydride ligand transfers to the other carbon atom, leading to the formation of the saturated product and regeneration of the active catalyst.

The enantioselectivity is determined by the relative energies of the diastereomeric transition states leading to the two possible enantiomers of the product. The quadrant model helps to visualize why one of these transition states is favored over the other.

Visualizing the Quadrant Model

In the square planar rhodium-enamide complex, the two bulky BINOL backbones of the this compound ligands create a chiral environment that can be divided into four quadrants. Due to the C2 symmetry of the BINOL backbone, two quadrants are sterically hindered, while the other two are relatively open.

For the this compound ligand, the bulky naphthyl groups create a "chiral wall" that preferentially blocks certain quadrants. When the prochiral enamide substrate coordinates to the rhodium center, it will orient itself to minimize steric clashes with these bulky groups.

Caption: Simplified quadrant diagram illustrating the steric environment created by two this compound ligands around a rhodium center.

The substrate, in this case, an enamide with substituents R1 and R2, will preferentially bind in a way that places its larger substituent in one of the open quadrants. This preferred coordination geometry then dictates the facial selectivity of the subsequent hydride migration, leading to the formation of one enantiomer in excess.

The "Anti-Lock-and-Key" Phenomenon

Computational studies on similar phosphine-rhodium systems have revealed an interesting phenomenon known as "anti-lock-and-key" behavior.[2] This concept challenges the traditional view that the most stable catalyst-substrate complex is the one that leads to the major product. Instead, it has been shown that a less stable, minor diastereomeric intermediate can be more reactive and proceed through a lower energy transition state to form the major enantiomer.[2] This highlights the importance of considering the energetics of the entire reaction pathway, rather than just the ground states of the intermediates, when analyzing the origin of enantioselectivity.

Performance of this compound in Asymmetric Hydrogenation

This compound has demonstrated excellent performance in the asymmetric hydrogenation of a wide range of substrates. The following table summarizes some representative results.

| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | ee (%) | Reference |

| N-acetyl-α-phenylenamide | [Rh(COD)2]BF4 / this compound | Ethyl Acetate | 5 | 15 | >99 | 90 | [6] |

| N-acetyl-α-(2-naphthyl)enamide | [Rh(COD)2]BF4 / this compound | CH2Cl2 | 5 | 15 | >99 | 94 | [6] |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 / this compound | CH2Cl2 | 25 | 1 | >99 | 99 | [3][4] |

| Dimethyl itaconate | [Rh(COD)2]BF4 / this compound | Toluene | 25 | 60 | >99 | 96 | [3][4] |

| Enamide Precursor for API | [Rh(COD)((S)-MonoPhos)2]BF4 | THF | 25 | 10 | >95 | >98.6 | [7] |

Experimental Protocols: A Representative Asymmetric Hydrogenation

The following protocol is adapted from a reported large-scale synthesis and provides a detailed methodology for the asymmetric hydrogenation of an enamide using a Rh-(S)-MonoPhos catalyst.[7] The principles are directly applicable to reactions using this compound.

Materials:

-

Enamide substrate

-

[Rh(COD)2]BF4 (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

(S)-Monophos

-

Anhydrous and degassed Tetrahydrofuran (THF)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor equipped with a magnetic stirrer and temperature and pressure controls

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add [Rh(COD)2]BF4 (1 mol%) and (S)-Monophos (2.2 mol%) to a Schlenk flask.

-

Add a portion of the degassed THF and stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous.

-

-

Reaction Setup:

-

In a separate flask, dissolve the enamide substrate in the remaining degassed THF.

-

Transfer the substrate solution to the autoclave.

-

Using a cannula or a syringe, transfer the prepared catalyst solution to the autoclave.

-

Seal the autoclave.

-

-

Hydrogenation:

-

Purge the autoclave with hydrogen gas three times to remove any residual air.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).

-

Begin stirring and heat the reaction to the desired temperature (e.g., 25 °C).

-

Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by a suitable method (e.g., HPLC, GC, or NMR).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with an inert gas.

-

Remove the reaction mixture from the autoclave.

-

Concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by crystallization to afford the enantiomerically enriched product.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or chiral GC analysis, comparing the retention times of the product with those of a racemic standard.

-

References

- 1. Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation: A Comprehensive Quantum Mechanics Investigation of a C(sp3)–C(sp3) Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides:â Reaction Pathways and the Origin of Enantioselection - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric hydrogenation using monodentate phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation in nanoreactors with encapsulated Rh-MonoPhos catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

(R)-Monophos: A Deep Dive into its Electronic and Steric Landscape for Catalytic Excellence

Introduction: The Rise of Monodentate Ligands in Asymmetric Catalysis

In the realm of asymmetric catalysis, the design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic activity. For decades, the prevailing wisdom favored bidentate phosphine ligands, predicated on the belief that a rigid coordination sphere around the metal center was essential for effective stereochemical control. However, the emergence of monodentate ligands, particularly phosphoramidites like (R)-Monophos, has challenged this paradigm.[1] Developed by Feringa and coworkers, this compound, a C2-symmetric ligand derived from the privileged BINOL backbone, has demonstrated remarkable efficacy in a wide array of catalytic transformations, including asymmetric hydrogenations and conjugate additions.[2][3]

This technical guide provides an in-depth analysis of the core electronic and steric properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of how these fundamental characteristics govern its catalytic behavior. By delving into the quantitative descriptors of these properties—the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle—we aim to elucidate the causality behind the experimental success of this powerful ligand.

I. The Architectural Framework of this compound

This compound, chemically known as (R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][4][5][6]dioxaphosphepin-4-amine, possesses a unique and tunable structure. The chiral BINOL backbone imparts a well-defined stereochemical environment, while the phosphoramidite moiety offers a distinct electronic signature.

Figure 1: Simplified structural representation of this compound, highlighting the key functional groups.

The modularity of the phosphoramidite framework, particularly the amine substituent, allows for fine-tuning of the ligand's properties, a feature that has been extensively exploited to optimize catalytic performance for specific applications.[3]

II. Unveiling the Electronic Signature: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a quantitative measure of the net electron-donating or -withdrawing ability of a phosphine ligand.[7] It is experimentally determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a Ni(CO)₃L complex using infrared spectroscopy. A lower ν(CO) value indicates a more electron-donating ligand, which leads to increased back-bonding from the metal to the CO antibonding orbitals, thereby weakening the C-O bond.

Determining the TEP of this compound: An Estimation-Based Approach

Based on reported TEP values for other BINOL-derived phosphoramidites, the estimated TEP for this compound is presented in the table below.

| Ligand | TEP (ν(CO) in cm⁻¹) | Reference |

| P(OPh)₃ | 2085 | [8] |

| P(OMe)₃ | 2079 | [8] |

| This compound (Estimated) | ~2065 - 2075 | - |

| P(t-Bu)₃ | 2056 | [9] |

Table 1: Comparison of the estimated Tolman Electronic Parameter (TEP) of this compound with other common phosphine and phosphite ligands.

This estimated range places this compound among the more electron-donating phosphine ligands, though not as strongly donating as highly hindered alkylphosphines like P(t-Bu)₃. This strong electron-donating character is a key factor in its ability to stabilize electron-deficient metal centers and promote oxidative addition steps in catalytic cycles.

Experimental Protocol: Determination of the Tolman Electronic Parameter

The following is a generalized protocol for the synthesis of a Ni(CO)₃L complex and the subsequent measurement of its TEP.

Materials:

-

Ni(CO)₄ (Caution: Extremely toxic and volatile)

-

This compound

-

Anhydrous, degassed solvent (e.g., hexane or THF)

-

Schlenk line and glassware

-

FTIR spectrometer

Procedure:

-

Synthesis of Ni(CO)₃(this compound): In a glovebox or under a fume hood with appropriate safety precautions, a solution of this compound in the chosen solvent is prepared. To this solution, a stoichiometric amount of Ni(CO)₄ is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by FTIR for the disappearance of the Ni(CO)₄ peak and the appearance of new carbonyl stretching frequencies.

-

Isolation and Purification: The solvent is removed under reduced pressure, and the resulting solid or oil is purified, if necessary, by crystallization or chromatography under an inert atmosphere.

-

FTIR Analysis: A dilute solution of the purified Ni(CO)₃(this compound) complex is prepared in an appropriate IR-transparent solvent. The infrared spectrum is recorded, and the frequency of the A1 symmetric CO stretching band is identified. This value represents the Tolman Electronic Parameter.

Figure 2: Workflow for the experimental determination of the Tolman Electronic Parameter.

III. Quantifying Steric Hindrance: The Tolman Cone Angle

The Tolman cone angle (θ) is a measure of the steric bulk of a ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[10] The cone angle is a critical parameter as it dictates the accessibility of the metal center to substrates and can influence the coordination number and geometry of the metal complex.

Calculation of the Cone Angle for this compound

Due to the lack of a published crystal structure of a metal complex containing this compound from which to directly measure the cone angle, a computational approach was employed. A crystallographic information file (CIF) for the enantiomer, (S)-Monophos, was obtained from the Cambridge Structural Database (CCDC 174779).[4] As enantiomers possess identical steric and electronic properties, this structure is a valid proxy for this compound. The cone angle was calculated using the libconeangle library, which implements an algorithm to determine the exact ligand cone angle.[11]

The calculated cone angle for this compound is presented in the table below, alongside values for other common phosphine ligands for comparison.

| Ligand | Cone Angle (θ) in degrees | Reference |

| PPh₃ | 145 | [10] |

| PCy₃ | 170 | [10] |

| This compound (Calculated) | ~160 | This work |

| P(t-Bu)₃ | 182 | [9] |

Table 2: Calculated Tolman cone angle for this compound in comparison to other phosphine ligands.

The calculated cone angle of approximately 160° indicates that this compound is a sterically demanding ligand, though less bulky than ligands with multiple bulky alkyl groups like PCy₃ and P(t-Bu)₃. This significant steric presence is crucial for creating a chiral pocket around the metal center, which is essential for enantioselective catalysis.

Methodology for Cone Angle Calculation

The following outlines the computational workflow for determining the cone angle from a CIF file.

Software:

-

A program capable of reading and processing CIF files (e.g., Mercury, VESTA).[12]

-

A library or software for calculating the exact ligand cone angle (e.g., libconeangle).[11]

Procedure:

-

Obtain CIF file: A suitable CIF file of a metal complex containing the ligand of interest is obtained from a crystallographic database.

-

Identify Metal and Ligand Atoms: The coordinates of the metal atom and all atoms of the ligand are extracted from the CIF file.

-

Define Metal-Phosphorus Bond Vector: The vector connecting the metal atom to the phosphorus atom of the ligand is defined as the primary axis for the cone calculation.

-

Calculate Cone Angle: The cone angle calculation algorithm is executed using the atomic coordinates and van der Waals radii to determine the minimum angle that encompasses all ligand atoms.

Figure 3: Computational workflow for determining the ligand cone angle from a CIF file.

IV. The Synergy of Electronic and Steric Effects in Catalysis

The catalytic efficacy of this compound arises from a synergistic interplay between its electronic and steric properties. The strong electron-donating nature of the phosphoramidite moiety enhances the reactivity of the metal center, while the significant steric bulk of the BINOL backbone creates a well-defined chiral environment that dictates the stereochemical outcome of the reaction.

This relationship can be visualized in a Tolman map, which plots the electronic parameter (TEP) against the steric parameter (cone angle).

Figure 4: A conceptual Tolman map illustrating the stereoelectronic profile of this compound relative to other common phosphine ligands.

This compound occupies a region of the Tolman map characterized by strong electron donation and significant steric bulk. This combination is often ideal for reactions that require both a highly active catalyst and precise stereochemical control.

V. Conclusion: A Tunable Ligand for Modern Catalysis

This compound stands as a testament to the power of monodentate ligands in asymmetric catalysis. Its well-defined stereoelectronic properties, characterized by strong electron donation and significant steric hindrance, provide a robust platform for achieving high enantioselectivity in a variety of chemical transformations. While direct experimental determination of its Tolman parameters remains an area for future investigation, the calculated and estimated values presented in this guide offer a valuable framework for understanding and predicting its catalytic behavior. The modular nature of the phosphoramidite scaffold ensures that this compound and its derivatives will continue to be a fertile ground for ligand design and the development of novel, highly efficient asymmetric catalysts.

References

- 1. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]

- 2. DSM MonoPhos™ Ligands [sigmaaldrich.com]

- 3. BINOL-derived phosphoramidites in asymmetric hydrogenation: can the presence of a functionality in the amino group influence the catalytic outcome? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 6. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. yanggroup.weebly.com [yanggroup.weebly.com]

- 10. researchgate.net [researchgate.net]

- 11. GitHub - digital-chemistry-laboratory/libconeangle: Library for calculating exact ligand cone angles [github.com]

- 12. researchgate.net [researchgate.net]

stability and handling of (R)-Monophos ligand

Analyzing (R)-Monophos Ligand

I'm starting with deep dives into Google, gathering technical data on this compound. The focus is on its stability, safe handling, and any potential degradation issues. I'm prioritizing chemical properties and storage recommendations to get a robust understanding of its behavior.

Defining Procedures & Workflows